2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
This compound is a heterocyclic organic molecule featuring a benzo[d]isoxazole core linked via an ethanone bridge to a substituted azetidine ring. The azetidine moiety is further functionalized with a 1,2,4-oxadiazol-5-yl group bearing a pyrazin-2-yl substituent.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c25-16(7-13-12-3-1-2-4-15(12)26-22-13)24-9-11(10-24)18-21-17(23-27-18)14-8-19-5-6-20-14/h1-6,8,11H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVJZVQKTOXJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS No. 1323791-41-8) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 362.349 g/mol. The structure features several key functional groups that contribute to its biological activity:
- Benzo[d]isoxazole moiety : Known for its role in various biological activities.
- Pyrazin-2-yl and oxadiazol-5-yl rings : These heterocycles are often associated with antimicrobial and anticancer properties.
Anticancer Activity
Preliminary studies suggest that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
The compound's mechanism of action may involve the inhibition of specific kinases or pathways critical for cancer cell proliferation.
Neuroprotective Effects
Research indicates that derivatives containing the benzo[d]isoxazole structure can provide neuroprotective effects. For example, compounds with similar scaffolds have shown promise in protecting neuronal cells from oxidative stress and apoptosis:
"Compounds with the benzo[d]isoxazole moiety have been linked to neuroprotection through modulation of signaling pathways involved in cell survival" .
The biological activity of This compound may be attributed to:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in tumor growth or neurodegeneration.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets, influencing various signaling pathways.
Study on EPAC Inhibition
In a study focused on EPAC (Exchange Protein directly Activated by cAMP), structural analogs were synthesized and tested for their ability to inhibit EPAC-mediated signaling pathways. The findings indicated that modifications to the isoxazole ring significantly impacted biological activity:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Reference Compound | 10.8 | EPAC1 |
| Modified Analog | TBD | EPAC1/EPAC2 |
These results highlight the potential for further optimization of the compound for enhanced therapeutic efficacy against conditions like cancer and neurological disorders .
Scientific Research Applications
Structural Characteristics
This compound comprises several key structural components:
- Benzo[d]isoxazole moiety : Known for its role in biological activity, this heterocyclic structure may facilitate interactions with biological targets through hydrogen bonding.
- Pyrazin-2-yl group : This aromatic ring enhances the compound's hydrophobic interactions and potential binding affinity to various receptors.
- 1,2,4-Oxadiazol moiety : This five-membered ring is known for its ability to participate in hydrogen bonding and chelation with metal ions, which is critical for biological function.
Biological Activities
Preliminary studies suggest that compounds similar to 2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through mechanisms that may involve the modulation of signaling pathways related to cell proliferation.
- Antimicrobial Properties : The presence of heterocyclic rings suggests potential antimicrobial effects, which require further investigation to elucidate specific mechanisms.
- Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]isoxazole Ring : This can be achieved through cyclization reactions involving appropriate starting materials.
- Introduction of the Pyrazin-2-Yl Group : Nucleophilic substitution reactions are often employed to introduce this substituent.
- Coupling with Azetidinone : The final step typically involves coupling the intermediate with azetidinone derivatives under suitable conditions.
Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Aminopyrimidin-4-yl)benzisoxazole | Amino-pyrimidine moiety | Protein kinase inhibition |
| 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidine | Chlorophenyl substitution | Antitumor activity |
| 6-Methoxybenzo[d]isoxazole | Methoxy substitution | Neuroprotective effects |
These compounds illustrate how variations in substituents and structural arrangements can influence biological properties and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzoisoxazole vs. Benzoxadiazole Derivatives: The compound’s benzo[d]isoxazole scaffold distinguishes it from benzoxadiazole derivatives like 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound II in ).
- Azetidine vs. Piperidine/Pyrrolidine Analogues: The azetidine (4-membered ring) in the target compound confers conformational rigidity compared to larger saturated rings (e.g., piperidine or pyrrolidine) seen in analogues such as 7-[3-(diethylamino)azetidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (, Compound 80). Smaller rings like azetidine enhance metabolic stability but may reduce solubility due to increased planarity .
Functional Group Analysis
1,2,4-Oxadiazole vs. 1,2,3-Triazole :
The 1,2,4-oxadiazole group in the target compound is a bioisostere for ester or amide functionalities, offering improved hydrolytic stability. In contrast, 1,2,3-triazole-containing compounds (e.g., ’s Compound II) are often utilized for click chemistry applications or to modulate pharmacokinetic properties via hydrogen bonding .Pyrazine Substitution :
The pyrazin-2-yl group in the target compound provides a planar, electron-deficient aromatic system that may facilitate π-π stacking interactions with biological targets. Similar pyrazine-containing analogues in (Compounds 80, 85, 90) highlight its prevalence in kinase inhibitors or antimicrobial agents .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Its rigidity (azetidine + fused heterocycles) may limit solubility, a common challenge with polycyclic systems .
Q & A
Basic Question: What are the critical steps for synthesizing this compound, and how is its structural identity confirmed?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Reacting a benzo[d]isoxazole precursor with an azetidine-containing intermediate under reflux conditions in polar aprotic solvents like DMF.
- Step 2: Cyclization using formaldehyde or amines to form the oxadiazole and pyrazine moieties.
- Characterization: Confirm structure via 1H/13C NMR (δ values for aromatic protons and carbonyl groups), HRMS (molecular ion peaks), and IR spectroscopy (stretching frequencies for C=O and N-O bonds). Recrystallization and TLC monitoring ensure purity .
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key optimization parameters include:
- Solvent selection: DMF enhances solubility of intermediates, but alternatives like DMSO or acetonitrile may reduce side reactions.
- Reaction time: Extended reflux (4–6 hours) improves conversion, as shown in Table 1 of , where yields ranged from 79% to 90% .
- Stoichiometry: Equimolar ratios of reactants minimize byproducts. For cyclization, excess formaldehyde (1.2 equivalents) ensures complete ring closure .
Advanced Question: How should researchers address contradictions in spectral data during structural elucidation?
Answer:
- Cross-validation: Combine NMR (e.g., coupling constants for azetidine protons) with HRMS to confirm molecular weight.
- X-ray crystallography: Resolve ambiguities in stereochemistry or regioselectivity, especially for oxadiazole and pyrazine rings.
- Comparative analysis: Reference spectral databases (e.g., SciFinder) for similar compounds, such as benzo[d]thiazole derivatives in and .
Advanced Question: What methodological considerations are critical for designing antimicrobial activity assays for this compound?
Answer:
- Minimum Inhibitory Concentration (MIC) protocols: Follow standardized CLSI guidelines. For example, Table 2 in shows MIC values against bacterial/fungal strains (e.g., E. coli, C. albicans) using serial dilutions .
- Sample stability: Maintain samples at 4°C to prevent degradation of labile groups (e.g., oxadiazole) during prolonged testing, as noted in .
- Positive controls: Use established antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.
Advanced Question: Can computational methods predict the electronic properties or reactivity of this compound?
Answer:
- DFT calculations: Employ the 6-31G(d,p) basis set (as in ) to model HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites .
- Molecular docking: Simulate interactions with biological targets (e.g., bacterial enzymes) to guide SAR studies.
- Solvent effects: Include implicit solvent models (e.g., PCM) to account for polarity during reactivity predictions .
Advanced Question: How can researchers ensure reproducibility in synthesizing this compound despite batch variability?
Answer:
- Standardized protocols: Document exact stoichiometry, solvent grades (e.g., anhydrous DMF), and reflux temperatures.
- Purification rigor: Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate pure products, as in .
- Quality control: Implement TLC (Rf values) and HPLC (retention times) for intermediate verification .
Advanced Question: What strategies mitigate limitations in biological activity studies, such as low sample diversity?
Answer:
- Expand sample pools: Collaborate with compound libraries or synthetic labs to access structural analogs (e.g., varying pyrazine substituents).
- High-throughput screening (HTS): Use microplate readers to test multiple concentrations and species simultaneously.
- Meta-analysis: Compare results with published data on related scaffolds, such as benzo[d]thiazole derivatives in and .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., formaldehyde).
- First aid: Immediate rinsing with water for skin contact and medical consultation for ingestion, per and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
